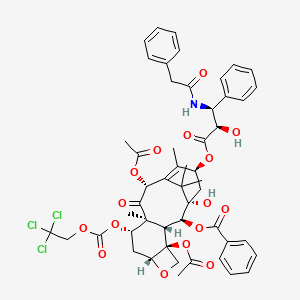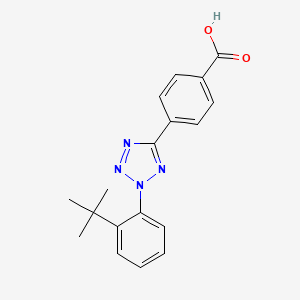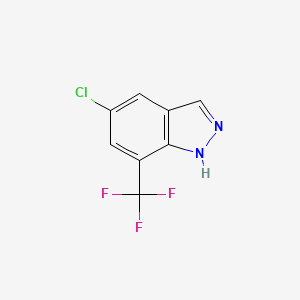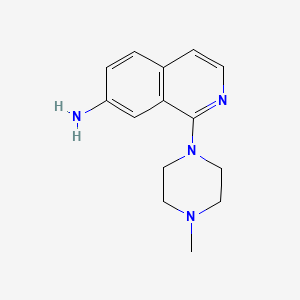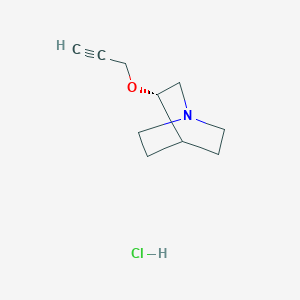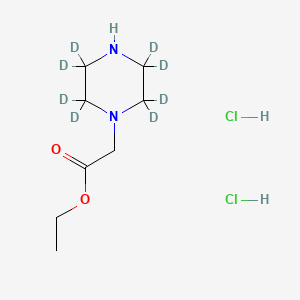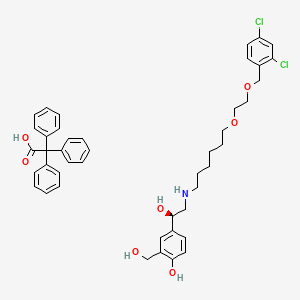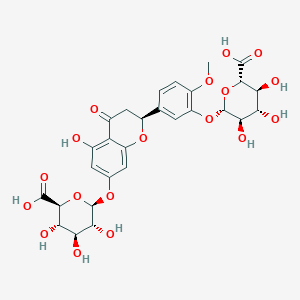
(S)-Hesperetin 3',7-Diglucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Hesperetin 3’,7-Diglucuronide is a flavonoid glucuronide derived from hesperetin, a naturally occurring flavonoid found in citrus fruits. This compound is known for its potential health benefits, including antioxidant, anti-inflammatory, and anti-carcinogenic properties. It is a significant metabolite in the human body, formed through the glucuronidation of hesperetin, which enhances its solubility and facilitates its excretion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Hesperetin 3’,7-Diglucuronide typically involves the glucuronidation of hesperetin. This process can be achieved enzymatically using uridine diphosphate glucuronosyltransferase (UGT) enzymes. The reaction conditions often include a buffered solution at a pH optimal for the enzyme activity, typically around pH 7.4, and a temperature of 37°C. The reaction is usually carried out for several hours to ensure complete conversion of hesperetin to its diglucuronide form.
Industrial Production Methods
Industrial production of (S)-Hesperetin 3’,7-Diglucuronide may involve microbial fermentation or the use of recombinant UGT enzymes in bioreactors. These methods allow for the large-scale production of the compound with high purity and yield. The fermentation process involves the use of genetically engineered microorganisms that express the UGT enzymes, while the bioreactor method uses isolated enzymes in a controlled environment to catalyze the glucuronidation reaction.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Hesperetin 3’,7-Diglucuronide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Although less common, reduction can convert the compound back to its aglycone form, hesperetin.
Substitution: This reaction can occur at the hydroxyl groups, leading to the formation of different glucuronide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like glucuronic acid derivatives are used under acidic or basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted glucuronide derivatives, which can have different biological activities and properties.
Aplicaciones Científicas De Investigación
(S)-Hesperetin 3’,7-Diglucuronide has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the study of flavonoid metabolism and glucuronidation pathways.
Biology: The compound is studied for its role in cellular processes, including its antioxidant and anti-inflammatory effects.
Medicine: Research focuses on its potential therapeutic benefits in preventing and treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: It is used in the development of functional foods, dietary supplements, and pharmaceuticals due to its health-promoting properties.
Mecanismo De Acción
The mechanism of action of (S)-Hesperetin 3’,7-Diglucuronide involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, reducing oxidative stress.
Anti-inflammatory Effects: The compound inhibits pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Anti-carcinogenic Properties: It induces apoptosis and inhibits the proliferation of cancer cells by modulating signaling pathways like the PI3K/Akt and MAPK pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Diosmetin 3’,7-Diglucuronide
- Quercetin 3’,7-Diglucuronide
- Myricetin 3’,7-Diglucuronide
Uniqueness
(S)-Hesperetin 3’,7-Diglucuronide is unique due to its specific glucuronidation pattern, which influences its solubility, bioavailability, and biological activity. Compared to similar compounds, it may exhibit distinct pharmacokinetic properties and therapeutic effects, making it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C28H30O18 |
|---|---|
Peso molecular |
654.5 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-6-[[(2S)-2-[3-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4-methoxyphenyl]-5-hydroxy-4-oxo-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C28H30O18/c1-41-12-3-2-8(4-14(12)44-28-22(36)18(32)20(34)24(46-28)26(39)40)13-7-11(30)16-10(29)5-9(6-15(16)43-13)42-27-21(35)17(31)19(33)23(45-27)25(37)38/h2-6,13,17-24,27-29,31-36H,7H2,1H3,(H,37,38)(H,39,40)/t13-,17-,18-,19-,20-,21+,22+,23-,24-,27+,28+/m0/s1 |
Clave InChI |
DRQALSJOSDMKCR-BCZINWRTSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
SMILES canónico |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


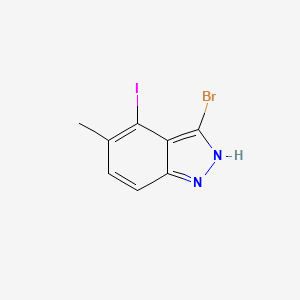
![(2S,4R)-4-(Acetylthio)-2-[[(aminosulfonyl)[(1,1-dimethylethoxy)carbonyl]amino]methyl]-1-pyrrolidinecarboxylic Acid (4-Nitrophenyl) Ethyl Ester](/img/structure/B13840609.png)



